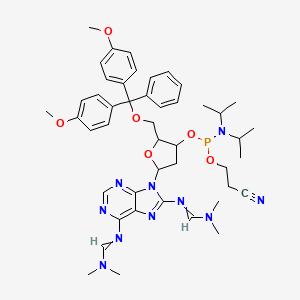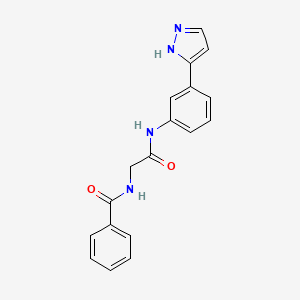
8-Amino-DA cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-DA cep, also known by its chemical name 5’-Dimethoxytrityl-N6,N8-bis(dimethylaminomethylidine)-8-amino-2’-deoxyAdenosine, is a synthetic compound with the molecular formula C46H59N10O6P and a molecular weight of 878.99800 g/mol . This compound is primarily used in the field of nucleic acid synthesis, particularly in the creation of modified oligonucleotides.
Preparation Methods
The synthesis of 8-Amino-DA cep involves several steps:
Bromination: The starting material, 2’-deoxyadenosine, is brominated to form 8-bromo-2’-deoxyadenosine.
Azidation: The brominated compound is then treated with sodium azide to produce 8-azido-2’-deoxyadenosine.
Industrial production methods typically involve large-scale synthesis using automated oligonucleotide synthesizers, which add phosphoramidites sequentially to produce the desired nucleotide chains .
Chemical Reactions Analysis
8-Amino-DA cep undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The azido group can be reduced to an amino group using hydrogenation.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include 8-amino-2’-deoxyadenosine and its derivatives .
Scientific Research Applications
8-Amino-DA cep has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-DA cep involves its incorporation into oligonucleotides, where it can form stable triple helices and parallel-stranded structures. The presence of the amino group at position 8 enhances the stability of Hoogsteen structures by increasing hydrogen bonding and integrating into the hydration spine of the triplex structure . This stability is crucial for the compound’s effectiveness in various biochemical and therapeutic applications.
Comparison with Similar Compounds
8-Amino-DA cep can be compared with other similar compounds such as:
8-Aminoquinolines: These compounds are used as antimalarial drugs and have a different mechanism of action involving oxidative stress.
8-Azido-2’-deoxyadenosine: This precursor to this compound is used in the synthesis of photoreactive nucleotides.
8-Bromo-2’-deoxyadenosine: Another precursor, used in nucleophilic substitution reactions to introduce various functional groups.
The uniqueness of this compound lies in its ability to form stable triple helices and its wide range of applications in nucleic acid synthesis and therapeutic oligonucleotides .
Properties
IUPAC Name |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(dimethylaminomethylideneamino)purin-8-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N10O6P/c1-32(2)56(33(3)4)63(60-26-14-25-47)62-39-27-41(55-44-42(52-45(55)51-31-54(7)8)43(48-29-49-44)50-30-53(5)6)61-40(39)28-59-46(34-15-12-11-13-16-34,35-17-21-37(57-9)22-18-35)36-19-23-38(58-10)24-20-36/h11-13,15-24,29-33,39-41H,14,26-28H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJUUOKXLUUOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5N=CN(C)C)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5N=CN(C)C)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N10O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103703.png)
![1-(benzylthio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14103711.png)

![N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103722.png)

![Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B14103730.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103742.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)
![2-(3-Methoxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103747.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103753.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)
![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)
